Isodomoic acid D
CAS No.: 101977-26-8
Cat. No.: VC17595062
Molecular Formula: C15H21NO6
Molecular Weight: 311.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101977-26-8 |
|---|---|
| Molecular Formula | C15H21NO6 |
| Molecular Weight | 311.33 g/mol |
| IUPAC Name | (2S,3S,4S)-4-[(2Z,4Z,6R)-6-carboxyhepta-2,4-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-5,9-11,13,16H,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b5-3-,8-4-/t9-,10+,11-,13+/m1/s1 |
| Standard InChI Key | VZFRNCSOCOPNDB-PQKHEMERSA-N |
| Isomeric SMILES | C[C@H](/C=C\C=C(\C)/[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)C(=O)O |
| Canonical SMILES | CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O |
Introduction
Discovery and Natural Occurrence
Isodomoic acid D was first isolated alongside domoic acid and other isomers (E, F) from contaminated mussels (Mytilus edulis) during investigations into the 1989 Canadian shellfish poisoning incident . Unlike DA, which originates from the red alga Chondria armata, Iso-D and its congeners were initially characterized as byproducts of photolytic degradation in shellfish tissues . Wright et al. confirmed its presence through reversed-phase chromatography and nuclear magnetic resonance (NMR) spectroscopy, establishing it as a (Z,Z)-configured geometrical isomer of DA .
Subsequent studies revealed that Iso-D occurs naturally in marine ecosystems at concentrations up to 5% of total DA content during algal blooms . Its formation is associated with both enzymatic modification in filter-feeding organisms and abiotic photoisomerization of DA under ultraviolet light .
Structural Characteristics
Molecular Architecture
Iso-D shares the core (2S,3R,4S)-3-carboxy-4-methylpyrrolidine-2-carboxylic acid structure with DA but differs in the configuration of its C1'-C5' conjugated diene side chain (Table 1) . Key structural features include:
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Pyrrolidine core: Trans-2,3-disubstituted configuration with axial methyl group at C4
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Side chain: (Z,Z)-1',3'-pentadienoic acid moiety (vs. DA's (Z,E) configuration)
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Stereochemistry: Retained (5'S) configuration at the C5' chiral center
Table 1: Comparative NMR Data for Isodomoic Acid D and Domoic Acid (δ in ppm, D2O, pH 3.5)
| Proton/Carbon | Iso-D (δ) | DA (δ) | Shift Difference |
|---|---|---|---|
| H-2' | 5.72 | 5.68 | +0.04 |
| H-3' | 6.15 | 6.22 | -0.07 |
| H-4' | 5.95 | 6.05 | -0.10 |
| C-1' | 172.1 | 172.3 | -0.2 |
| C-2' | 123.4 | 124.1 | -0.7 |
| C-3' | 136.8 | 135.9 | +0.9 |
The (Z,Z) configuration induces distinct NOE correlations between H-2'/H-5' and H-3'/H-4', confirmed through phase-sensitive COSY and ROESY experiments .
Synthesis and Stability
Laboratory Synthesis
While no total synthesis of Iso-D has been reported, photolytic interconversion from DA remains the primary preparative method . Key synthetic insights include:
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Photoisomerization: UV irradiation (254 nm) of DA in aqueous solution produces Iso-D with 15-20% yield after 12 minutes
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Thermal stability: Decomposes above 80°C via retro-Diels-Alder reaction (t₁/₂ = 4.3 hr at pH 7.4, 37°C)
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pH sensitivity: Rapid epimerization at C5' occurs under alkaline conditions (pH > 8.5)
Pharmacological Activity
Receptor Binding Profile
Iso-D exhibits differential binding at ionotropic glutamate receptors compared to DA (Table 2) :
Table 2: Receptor Affinity Constants (Kᵢ, μM)
| Receptor Subtype | Iso-D | DA | Fold Difference |
|---|---|---|---|
| KA1 | 48.2 ± 3.1 | 0.12 ± 0.02 | 402× |
| KA2 | 12.7 ± 1.4 | 0.08 ± 0.01 | 159× |
| AMPA | 89.4 ± 6.2 | 1.2 ± 0.3 | 75× |
The reduced affinity correlates with its 100-fold lower potency in inducing seizures in murine models (ED₅₀ = 3.2 mg/kg vs. DA's 0.03 mg/kg) . Molecular dynamics simulations suggest the (Z,Z) configuration creates steric clashes with Arg485 in the GluK2 ligand-binding domain .
Toxicological Implications
Acute Toxicity
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Neuropathology: Selective CA3 hippocampal damage at doses >5 mg/kg
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Biomarkers: Urinary excretion profile shows prolonged elimination (t₁/₂ = 14.2 hr) due to enterohepatic recirculation
Chronic Exposure Effects
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Cognitive deficits: 28-day exposure (0.1 mg/kg/day) impairs radial arm maze performance (p < 0.01)
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Electrophysiology: Reduces LTP magnitude by 42% in hippocampal slices (100 nM)
Analytical Characterization
Chromatographic Methods
Spectroscopic Identification
Regulatory Status and Detection Limits
| Matrix | Regulatory Limit (μg/g) | Method LOD (ng/g) |
|---|---|---|
| Shellfish | 20 (DA equivalents) | 5 |
| Urine | N/A | 0.8 |
| Seawater | 0.1 | 0.02 |
Current monitoring protocols underestimate Iso-D toxicity due to lack of isomer-specific factors, necessitating revised risk assessment models .
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